molecular formula C7H2Br2F3NO2 B13925362 3,6-Dibromo-5-(trifluoromethyl)picolinic acid

3,6-Dibromo-5-(trifluoromethyl)picolinic acid

Cat. No.: B13925362
M. Wt: 348.90 g/mol
InChI Key: LALUPUTZPDSRJZ-UHFFFAOYSA-N
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Description

3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C7H2Br2F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves the bromination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its ability to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-pyridinecarboxylic acid
  • 3,6-Dichloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid
  • 3,6-Dibromo-2-pyridinecarboxylic acid

Uniqueness

3,6-Dibromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C7H2Br2F3NO2

Molecular Weight

348.90 g/mol

IUPAC Name

3,6-dibromo-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H2Br2F3NO2/c8-3-1-2(7(10,11)12)5(9)13-4(3)6(14)15/h1H,(H,14,15)

InChI Key

LALUPUTZPDSRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)C(=O)O)Br)C(F)(F)F

Origin of Product

United States

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